molecular formula C12H15N3O B13015328 2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine

2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine

Cat. No.: B13015328
M. Wt: 217.27 g/mol
InChI Key: XAXFHZXXIPQMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound that belongs to the class of pyrazoles It features a pyrazole ring substituted with a 4-methoxyphenyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine typically involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a series of reactions such as Suzuki–Miyaura cross-coupling . The reaction conditions often include the use of palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine chain, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to inflammation and pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a 4-methoxyphenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C12H15N3O/c1-16-11-4-2-10(3-5-11)12-6-8-14-15(12)9-7-13/h2-6,8H,7,9,13H2,1H3

InChI Key

XAXFHZXXIPQMKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NN2CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.